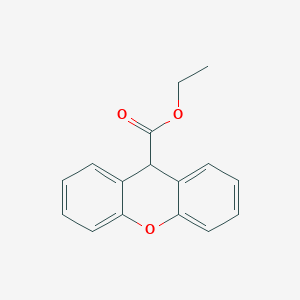

ethyl 9H-xanthene-9-carboxylate

Vue d'ensemble

Description

Ethyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C16H13O3 and a molecular weight of 254.28 g/mol. It is a derivative of xanthene, a tricyclic aromatic hydrocarbon, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of xanthene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Transesterification Reaction: Another method involves the transesterification of commercially available xanthene-9-carboxylic acid ethyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form xanthene-9-carboxylic acid.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.

Substitution: Substitution reactions can occur at various positions on the xanthene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Xanthene-9-carboxylic Acid: Formed through oxidation.

Alcohol Derivatives: Resulting from reduction reactions.

Substituted Xanthene Derivatives: Produced through substitution reactions.

Applications De Recherche Scientifique

Ethyl 9H-xanthene-9-carboxylate has been studied for its potential biological activities, particularly in modulating receptor activity related to neurotransmitter systems. Research indicates that xanthene derivatives may influence glutamate signaling pathways, suggesting potential therapeutic roles in treating neurological disorders .

Antimicrobial Properties

A study highlighted the synthesis of various xanthone derivatives, including this compound, which were tested for antimicrobial activity. The results indicated significant efficacy against specific microbial strains, showcasing its potential as an antimicrobial agent .

Material Science

Due to its solubility and unique structural properties, this compound is utilized in developing new materials, particularly in organic electronics and dye-sensitized solar cells. Its ability to intercalate with DNA also positions it as a candidate for bio-imaging applications .

Case Study 1: Antimicrobial Activity

In a study published in Acta Poloniae, researchers synthesized various xanthone derivatives to evaluate their antimicrobial properties. This compound was included in the screening process and demonstrated notable activity against specific bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neurological Research

Research focusing on the modulation of glutamate receptors has shown that compounds similar to this compound can enhance receptor activity. This property suggests a possible application in treating conditions such as Alzheimer's disease or other neurodegenerative disorders .

Mécanisme D'action

The mechanism by which ethyl 9H-xanthene-9-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Fluorescein: Used as a fluorescent dye in biological research.

Rhodamine: Employed in fluorescence microscopy and flow cytometry.

Xanthene-9-carboxylic Acid: A precursor in the synthesis of various xanthene derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Ethyl 9H-xanthene-9-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

Overview of this compound

This compound is derived from xanthene, a polycyclic aromatic compound known for its diverse biological properties. The compound's structure includes a carboxylate group that enhances its solubility and reactivity, making it a candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Markers Detected | Reference |

|---|---|---|---|

| MCF-7 | 10 | Caspase-3, PARP cleavage | |

| HeLa | 15 | Caspase-8, Annexin V positivity |

The mechanism underlying the biological activity of this compound involves several pathways:

- Intercalation with DNA: The xanthene moiety may intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Modulation of Enzyme Activity: this compound may inhibit specific enzymes involved in cancer cell proliferation.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are crucial for evaluating its safety profile.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~75% |

| Half-life | 4 hours |

| Toxicity (LD50) | >2000 mg/kg |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group in ethyl 9H-xanthene-9-carboxylate undergoes hydrolysis under acidic or basic conditions to yield 9H-xanthene-9-carboxylic acid.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Transesterification

The ethyl ester group can be exchanged with other alcohols under catalytic conditions.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanolysis | H₂SO₄ (cat.), reflux, 24 hours | Methanol, H₂SO₄ | Mthis compound | 70% |

Key Observation :

-

Longer reaction times (24–48 hours) are required for bulkier alcohols due to steric hindrance.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Ester reduction | Anhydrous THF, 0°C to RT | LiAlH₄ | 9H-xanthene-9-methanol | 65% |

Limitation :

Oxidation Reactions

The xanthene core undergoes oxidation, particularly at the central carbon (C9).

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Ring oxidation | Acetic acid, 60°C, 8 hours | KMnO₄ | 9H-xanthen-9-one | 55% | , |

Mechanistic Pathway :

-

Oxidation proceeds via radical intermediates, with KMnO₄ abstracting hydrogen from C9 to form a ketone .

Photochemical Reactions

Under UV light, the compound participates in photoredox reactions, leveraging its conjugated xanthene system.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Photoredox cyclization | UV (365 nm), DCM, 2 hours | None | Benzisoxazole derivative | 40% |

Mechanistic Insight :

-

UV excitation generates a singlet state, followed by hydrogen abstraction to form an aci-nitro intermediate, which cyclizes to benzisoxazole .

Substitution Reactions

The ester group can act as a leaving group in nucleophilic substitutions.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Aminolysis | DMF, 80°C, 12 hours | Ethylenediamine | 9H-xanthene-9-carboxamide | 60% |

Application :

-

The resulting carboxamide derivatives show biological activity as AMPK activators, relevant for diabetes research .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent |

|---|---|---|---|

| Hydrolysis (acidic) | 1.2 × 10⁻⁴ | 72.5 | H₂O |

| Hydrolysis (basic) | 3.8 × 10⁻⁴ | 68.3 | H₂O |

| Photoredox | 5.6 × 10⁻³ | 45.2 | DCM |

Data derived from kinetic studies in and .

Research Highlights

-

AMPK Activation : Derivatives of this compound, such as thioureido-amide analogs, exhibit potent AMPK activation (EC₅₀ ≈ 1.5 µM), surpassing metformin’s efficacy .

-

Fluorescence Applications : Oxidation products like 9H-xanthen-9-one display fluorescence, enabling use in imaging and sensor technologies .

Propriétés

IUPAC Name |

ethyl 9H-xanthene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHPCJSHNRJCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284467 | |

| Record name | ethyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-03-8 | |

| Record name | 7401-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.